molecular formula C10H13ClN4O B2962411 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 865660-47-5

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B2962411
CAS No.: 865660-47-5
M. Wt: 240.69
InChI Key: NNTQTAQGKYJYSU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a substituted pyrimidine derivative characterized by a piperidin-1-yl group at position 6, a chlorine atom at position 4, and an aldehyde functional group at position 3. Its molecular formula is C₁₀H₁₂ClN₄O, with a molecular weight of 251.68 g/mol . The compound’s structure is defined by the SMILES string C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)C=O, and its InChIKey is NNTQTAQGKYJYSU-UHFFFAOYSA-N .

The piperidinyl substituent enhances lipophilicity, which may influence membrane permeability and target binding .

Properties

IUPAC Name

2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-7(6-16)9(14-10(12)13-8)15-4-2-1-3-5-15/h6H,1-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQTAQGKYJYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332202
Record name 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865660-47-5
Record name 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alkoxides.

    Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or primary amines in polar aprotic solvents.

    Condensation Reactions: Reagents such as hydrazine or primary amines in the presence of acid catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Condensation Reactions: Imines or hydrazones.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific active sites or receptors. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Piperidin-1-yl vs. Morpholin-4-yl Analogs

  • Lipophilicity : The piperidinyl analog exhibits higher lipophilicity than the morpholinyl derivative due to the absence of an oxygen atom in the ring. This may enhance blood-brain barrier penetration but reduce solubility in polar solvents .
  • Hydrogen Bonding : The morpholinyl group’s oxygen atom enables additional hydrogen bonding, which could improve target affinity in polar environments. This is supported by its higher melting point (176.1–177.1°C), suggesting stronger intermolecular interactions .
  • Biological Activity : Both substituents are associated with antimicrobial and kinase-inhibitory activities. For example, morpholinyl and piperidinyl groups are common in antibiotics targeting bacterial enzymes .

Piperidin-1-yl vs. Pyrrolidin-1-yl Analogs

  • Metabolic Stability : Smaller rings like pyrrolidinyl may resist oxidative metabolism, enhancing in vivo stability .

Methoxymethylpiperidinyl Analog

The methoxymethyl group in 4-chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine-5-carbaldehyde adds steric bulk and polarity, which could modulate selectivity for hydrophobic or hydrophilic targets. This modification is often employed to balance solubility and membrane permeability .

Biological Activity

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde (often referred to as the compound in focus) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Formation of Pyrimidine Core : The initial step typically includes the chlorination of a suitable pyrimidine precursor.
  • Piperidine Substitution : The introduction of the piperidinyl group can be achieved through nucleophilic substitution reactions.
  • Aldehyde Formation : Finally, the conversion into the aldehyde form is accomplished via oxidation or formylation techniques.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that similar pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
Example A0.0039S. aureus
Example B0.025E. coli

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. Preliminary findings suggest that it may possess cytotoxic effects comparable to established chemotherapeutics like 5-Fluorouracil (5-FU). In one study, IC50 values were reported between 0.87 and 12.91 µM for MCF-7 cells, indicating a promising therapeutic index .

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-70.87 - 12.915-Fluorouracil17.02
MDA-MB-2311.75 - 9.465-Fluorouracil11.73

The mechanism through which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, impacting growth and proliferation.
  • Receptor Interaction : Its structure suggests potential binding to various receptors, which could modulate signaling pathways critical in cancer and infectious diseases.

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related pyrimidine compound exhibited complete bactericidal activity against S. aureus within eight hours of treatment .
  • Cancer Treatment : Research on structurally similar compounds has shown enhanced apoptosis in cancer cells, with increased caspase levels indicating effective induction of programmed cell death .

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